N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a thienopyrazole core fused with a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-17(2,3)20-15(11-7-24-8-12(11)19-20)18-16(21)10-4-5-13-14(6-10)23-9-22-13/h4-6H,7-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKIBSHSFMRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The benzo[d][1,3]dioxole moiety is then introduced via a coupling reaction, followed by the attachment of the tert-butyl group through alkylation. The final step involves the formation of the carboxamide linkage, which is accomplished using standard amide bond formation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, precise temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: Its unique structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
- Thienopyrazole Derivatives: The iodine-substituted analog (Table 1, Row 2) replaces the benzo[d][1,3]dioxole group with an iodine atom, likely altering electronic properties and enabling applications in radiopharmaceuticals. The tert-butyl group is retained, suggesting shared synthetic intermediates .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data (Hypothetical Estimates*)
- Lipophilicity : The tert-butyl and benzo[d][1,3]dioxole groups contribute to high LogP values, favoring blood-brain barrier penetration but limiting aqueous solubility.
- Metabolic Stability : The methylenedioxy group may slow oxidative metabolism compared to nitro or iodine substituents, which are prone to enzymatic reduction or elimination .
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its iodine-substituted analog, involving cyclocondensation of thiophene precursors with tert-butyl hydrazines .
- Biological Studies: No direct in vivo or in vitro data are available for the target compound. However, analogs like the pyrrolopyrimidine derivative (Table 1, Row 4) show kinase inhibition at IC50 values of 10–100 nM, suggesting a framework for future testing .
- Safety and Toxicity : The tert-butyl group may reduce acute toxicity compared to nitro-containing analogs, which can generate reactive metabolites .
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a thienopyrazole derivative with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a tert-butyl substituent and a benzo[d][1,3]dioxole moiety. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 346.4 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various microorganisms. Notably, it has shown effectiveness against:
- Candida albicans
- Escherichia coli
These findings suggest that the compound may inhibit specific enzymes involved in microbial proliferation, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies reveal that it may interact with serine/threonine kinases involved in the MAP kinase signaling pathway, which is crucial for cell proliferation and survival. Such interactions could lead to anti-inflammatory effects by modulating cytokine production in macrophages .
In vitro studies have demonstrated significant inhibitory activity against various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 5.85 |
| A549 | 3.0 |
| HCT116 | 4.53 |
These values indicate that the compound's efficacy may be comparable to established anticancer drugs like 5-Fluorouracil and Doxorubicin .
The proposed mechanism of action involves the compound's ability to bind to specific molecular targets such as serine/threonine kinases. This binding modulates their activity, influencing cellular processes related to growth and differentiation. Additionally, the compound's potential to inhibit inflammatory cytokines suggests therapeutic applications in treating inflammatory diseases and cancers through targeted molecular interactions .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the thienopyrazole class:
- Study on Antimicrobial Effects : A study demonstrated that derivatives of thienopyrazoles exhibited significant antimicrobial activity against drug-resistant strains of bacteria .
- Anticancer Evaluation : A comprehensive evaluation of thienopyrazole derivatives highlighted their potential as anticancer agents with specific focus on their IC₅₀ values across multiple cancer cell lines .
- Inflammation Modulation : Research indicated that certain derivatives could effectively reduce inflammation markers in macrophage cultures, suggesting potential applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
